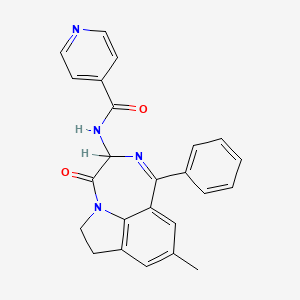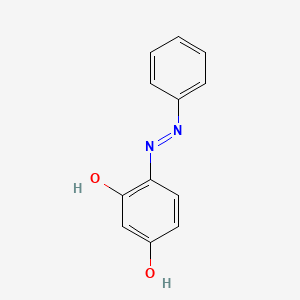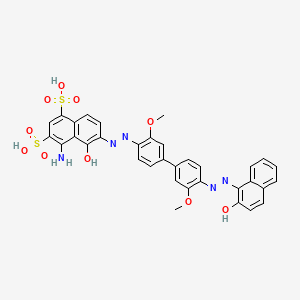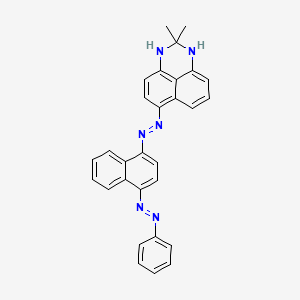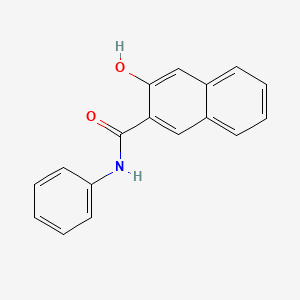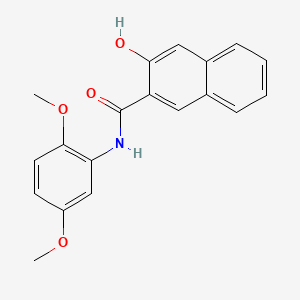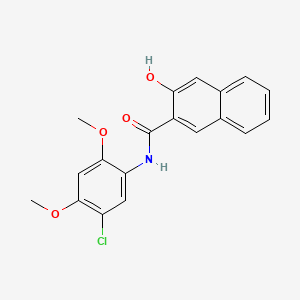![molecular formula C15H9BrN2O6S2 B1669003 2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 301356-95-6](/img/structure/B1669003.png)
2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Übersicht
Beschreibung
The compound is also known as BCL6 Inhibitor, 79-6, CID5721353, or B-Cell Lymphoma 6 Inhibitor . It is a small molecule/inhibitor primarily used for cancer applications . The empirical formula is C15H9BrN2O6S2 and the molecular weight is 457.28 .
Physical And Chemical Properties Analysis
The compound is a dark red powder . It is soluble in DMSO at 50 mg/mL . The compound should be stored at 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen
Cancer Research
CID5721353 is primarily used in cancer research . It is an inhibitor of the transcriptional repressor B cell lymphoma 6 (Bcl-6), which plays a crucial role in certain types of cancers . By inhibiting Bcl-6, CID5721353 can potentially control the growth and proliferation of cancer cells .
Cell Death Studies
The compound is also used in studies related to cell death . By inhibiting Bcl-6, it can influence the process of apoptosis, or programmed cell death, which is a vital mechanism in the development and maintenance of an organism’s health .
Epigenetics, Transcription, & Translation
CID5721353 is used in the research area of epigenetics, transcription, and translation . As a Bcl-6 inhibitor, it can affect the transcription and translation processes in the cell, thereby influencing gene expression .
Transcription Factors
CID5721353 is used in the study of transcription factors . Bcl-6 is a transcription factor that can bind to specific DNA sequences, thereby controlling the flow of genetic information from DNA to mRNA .
Diffuse Large B Cell Lymphoma (DLBCL) Treatment
CID5721353 has shown cytotoxic effects against Bcl-6-dependent DLBCL cells . It increases the expression of Bcl-6 target genes in these cells, potentially offering a new approach to treating this type of lymphoma .
Drug Discovery
Given its potential therapeutic effects, CID5721353 is also relevant in the field of drug discovery . Its ability to inhibit Bcl-6 and influence gene expression makes it a promising candidate for the development of new treatments for diseases like cancer .
Wirkmechanismus
Target of Action
The primary target of CID5721353 is BCL6 , a member of the BTB/POZ family of transcription factors . BCL6 plays a crucial role in various biological processes, including cell cycle regulation and immune responses .
Mode of Action
CID5721353 acts by inhibiting the transcriptional repression activity of BCL6 . It binds directly to the BTB domain of BCL6, disrupting BCL6 transcriptional complexes and reactivating BCL6 target genes .
Biochemical Pathways
The inhibition of BCL6 by CID5721353 affects various biochemical pathways. By disrupting BCL6 transcriptional complexes, it leads to the reactivation of BCL6 target genes . This can result in changes in cell cycle regulation and immune response pathways, among others .
Pharmacokinetics
One study showed that after intraperitoneal administration in mice, cid5721353 levels peaked in the serum (to 55 μg/ml, equivalent to a 122 μm concentration) one hour after injection . In tumors, CID5721353 also reached its highest peak (24.5 ng/mg) at the 1-hour time point, and after a sharp decline in levels, decreased gradually over 24 hours .
Result of Action
CID5721353 has been shown to specifically kill primary human Diffuse Large B Cell Lymphoma (DLBCL) cells . In fact, 79% of BCL6-positive cases displayed greater than 25% loss of viability in response to CID5721353 at concentrations of 125 or 250 μM .
Eigenschaften
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWNADQRDCKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
![2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine](/img/structure/B1668923.png)
